Propargyl-PEG4-Maleimide
Overview
Description
Propargyl-PEG4-Maleimide is a compound that combines a propargyl group and a maleimide group with a polyethylene glycol (PEG) spacer. The propargyl group is known for its high reactivity, particularly in click chemistry reactions, while the maleimide group is reactive towards thiol groups, forming stable covalent bonds. The PEG spacer enhances the compound’s solubility and biocompatibility, making it a valuable tool in various scientific and industrial applications .
Mechanism of Action
Target of Action
Propargyl-PEG4-Maleimide, also known as Alkyne-PEG4-maleimide, primarily targets biomolecules containing a thiol group . The maleimide group in the compound reacts with the thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol .
Mode of Action
The compound contains a propargyl group and a maleimide group . The maleimide group reacts with a thiol group to form a covalent bond . This reaction is highly efficient and selective . The terminal alkyne in the compound can react with azides via copper-catalyzed Click Chemistry .
Biochemical Pathways
The compound’s action primarily involves the modification of biomolecules, such as proteins and peptides, through the formation of covalent bonds with thiol groups . This modification can affect various biochemical pathways depending on the specific biomolecule being targeted.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its polyethylene glycol (PEG) component . PEG is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins . It can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities . This increases the bioavailability of the compound and its targets.
Result of Action
The result of the compound’s action is the precise and efficient modification of biomolecules . This can optimize and regulate biological functions . For example, it can be used in protein modification, antibody conjugation, and gene therapy .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This allows the compound to freely shuttle through the water . The PEG spacer also reduces aggregation of modified proteins stored in solution by adding hydrophilic characteristics . This enhances the compound’s stability in the biological environment .
Biochemical Analysis
Biochemical Properties
Propargyl-PEG4-Maleimide interacts with various biomolecules, particularly those containing a thiol group . The maleimide group in this compound reacts with a thiol group to form a covalent bond . This enables the connection of biomolecules with a thiol, such as enzymes and proteins .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily due to its ability to modify proteins and other biomolecules . By forming covalent bonds with thiol-containing molecules, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . The terminal Alkyne in this compound will react with azides via copper-catalyzed Click Chemistry . This reaction can lead to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its ability to form covalent bonds with thiol-containing biomolecules
Transport and Distribution
The transport and distribution of this compound within cells and tissues depend on its chemical structure and the nature of the biomolecules it interacts with
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function depend on its interactions with other biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG4-Maleimide typically involves the following steps:
Preparation of PEG4: Polyethylene glycol with four ethylene glycol units is synthesized or purchased.
Attachment of Propargyl Group: The propargyl group is introduced to one end of the PEG4 chain through a reaction with propargyl bromide in the presence of a base such as potassium carbonate.
Introduction of Maleimide Group: The maleimide group is attached to the other end of the PEG4 chain using maleic anhydride or a similar reagent under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of PEG4: Large-scale production of PEG4 using ethylene oxide polymerization.
Functionalization: Sequential functionalization of PEG4 with propargyl and maleimide groups using automated reactors and optimized reaction conditions to ensure high yield and purity
Types of Reactions:
Click Chemistry: The propargyl group undergoes click chemistry reactions with azides, forming stable triazole linkages.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the propargyl group and azides.
Thiol-Maleimide Reaction: Mild conditions, often at room temperature, are sufficient for the maleimide-thiol reaction.
Major Products:
Click Chemistry: Formation of triazole-linked compounds.
Thiol-Maleimide Reaction: Formation of thioether-linked compounds
Scientific Research Applications
Propargyl-PEG4-Maleimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry and thiol-maleimide reactions.
Biology: Facilitates the modification of biomolecules such as proteins and peptides, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology applications .
Comparison with Similar Compounds
Propargyl-PEG4-NHS Ester: Contains a propargyl group and an N-hydroxysuccinimide ester group, used for amine conjugation.
Propargyl-PEG4-Azide: Contains a propargyl group and an azide group, used in click chemistry.
Propargyl-PEG4-Sulfone: Contains a propargyl group and a sulfone group, used for sulfonation reactions.
Uniqueness: Propargyl-PEG4-Maleimide is unique due to its dual functionality, allowing it to participate in both click chemistry and thiol-maleimide reactions. This versatility makes it a valuable tool for bioconjugation and the synthesis of complex molecules .
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O7/c1-2-8-24-10-12-26-14-15-27-13-11-25-9-6-19-16(21)5-7-20-17(22)3-4-18(20)23/h1,3-4H,5-15H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEBECZRHJXPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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